molecular formula C5H7NOS B066493 (3-Aminothiophen-2-yl)methanol CAS No. 170861-45-7

(3-Aminothiophen-2-yl)methanol

Cat. No. B066493
M. Wt: 129.18 g/mol
InChI Key: OWSDIEUZWGLGAG-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

A 5 L three neck flask was charged with 562 g (4.35 mol) of 3-amino-2-hydroxymethylthiophene (Step 1). It was suspended in 3 L of EtOAc and cooled to 0° C. (ice bath). 2.0 Kg of MnO2 (23.0 mol.; 5.3 eq) was added portionwise (250 g) over 45 min. with mechanical stirring. Upon addition of the MnO2 the reaction temperature rose to 20° C. The reaction mixture was stirred at 20° C. for 1 h until total consumption of starting material by TLC (Hex/EtOAc 1:1). The solids were removed by filtration over 2 L of celite and washed 3 times with 2 L of EtOAc/THF (1:1). The combined filtrates were evaporated to dryness to give a black residue. The residue was dissolved in 1.28 L of acetone (17.4 mol, 4.0 eq) and transferred to a 10 L three neck flask charged with 3 L of 2.5% NaOH. The mixture was then stirred at 70° C. for 1 h. The two phase mixture was cooled to 20° C., 2 L of ether was added and stirred for 15 min. The phases were separated and the aqueous phase was backwashed with 2×1 L of ether. The organic fractions were combined, washed with 2 L of brine and evaporated to dryness to give a black oil. The latter was distilled under vacuum (@70° C., 0.3 mm Hg) to give the title compound: 492 g; 76%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
562 g
Type
reactant
Reaction Step Two
Quantity
1.28 L
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
10 L
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
reactant
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Seven
Name
Quantity
2 kg
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7]O.[CH3:9][C:10]([CH3:12])=O.[OH-].[Na+].CCOCC>CCOC(C)=O.O=[Mn]=O>[CH3:12][C:10]1[N:1]=[C:2]2[CH:6]=[CH:5][S:4][C:3]2=[CH:7][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
three
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
562 g
Type
reactant
Smiles
NC1=C(SC=C1)CO
Step Three
Name
Quantity
1.28 L
Type
reactant
Smiles
CC(=O)C
Step Four
Name
three
Quantity
10 L
Type
reactant
Smiles
Step Five
Name
Quantity
3 L
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
2 L
Type
reactant
Smiles
CCOCC
Step Seven
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
2 kg
Type
catalyst
Smiles
O=[Mn]=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 20° C
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration over 2 L of celite
WASH
Type
WASH
Details
washed 3 times with 2 L of EtOAc/THF (1:1)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a black residue
TEMPERATURE
Type
TEMPERATURE
Details
The two phase mixture was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
washed with 2 L of brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a black oil
DISTILLATION
Type
DISTILLATION
Details
The latter was distilled under vacuum (@70° C., 0.3 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C2C(=N1)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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